5-Methoxyquinolin-3-amine is an organic compound with the molecular formula C₉H₈N₂O. It features a quinoline ring system substituted with a methoxy group at the 5-position and an amino group at the 3-position. This structural arrangement imparts specific chemical and biological properties that make it of interest in various fields of research.
There's no documented information on the mechanism of action of 5-Methoxyquinolin-3-amine. Without biological studies, it's impossible to determine its potential role in biological systems or interaction with other compounds.
These reactions are essential for synthesizing more complex molecules and exploring the compound's potential applications in medicinal chemistry.
Research indicates that 5-methoxyquinolin-3-amine exhibits significant biological activity. It has been studied for its potential as:
These properties make 5-methoxyquinolin-3-amine an attractive candidate for further pharmacological studies.
Several synthetic routes have been developed to produce 5-methoxyquinolin-3-amine:
These methods allow for the production of 5-methoxyquinolin-3-amine in varying yields and purities.
5-Methoxyquinolin-3-amine has potential applications in several areas:
Studies on the interactions of 5-methoxyquinolin-3-amine with biological targets are crucial for understanding its mechanism of action. These studies typically involve:
Such studies help elucidate the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 5-methoxyquinolin-3-amine. Here are some notable examples:
These compounds illustrate the diversity within the quinoline family and highlight how small changes in structure can lead to significant differences in biological activity and applications.
One-pot synthesis has emerged as a pivotal strategy for constructing 1,2,3-triazole hybrids of 5-methoxyquinolin-3-amine, minimizing purification steps and improving yields. A notable example involves the use of monosubstituted acetonitriles and azidomethyl intermediates to generate 1,2,3-triazole-8-quinolinol hybrids in a single step. This method, catalyzed by copper(I) under mild conditions, achieves yields exceeding 80% while maintaining regioselectivity. Key to this approach is the in situ generation of azides, which undergo Huisgen cycloaddition with terminal alkynes to form triazole rings.
Recent work has also leveraged deep eutectic solvents (DES) as green catalysts. For instance, a ChCl/ZnCl₂-based DES facilitated the multicomponent synthesis of polyhydroquinoline-1,2,3-triazole hybrids, enabling cyclization and click reactions in one pot. This method produced hybrid 6j with an antileishmanial IC₅₀ of 13.5 µg/mL against Leishmania major, demonstrating the biological relevance of these hybrids.
Table 1: Representative One-Pot Syntheses of 1,2,3-Triazole Hybrids
Substrate | Catalyst | Yield (%) | Application |
---|---|---|---|
5-azidomethyl-8-quinolinol | CuI/Et₃N | 85 | Antibacterial agents |
Propargyloxybenzaldehyde | ChCl/ZnCl₂ | 79 | Antileishmanial agents |
Ethyl acetoacetate | Pd/C | 83 | Structural analogs |
The regioselectivity of these reactions is influenced by electronic effects. Electron-donating groups at the triazole’s 4-position, such as chlorine or phenyl, enhance antibacterial activity. Conversely, electron-withdrawing groups like nitriles reduce potency, underscoring the importance of substituent design in bioactivity.
The 3-amino group of 5-methoxyquinolin-3-amine serves as a versatile handle for regioselective modifications. Protecting group strategies, such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), are employed to direct functionalization. For example, acylations with acetyl chloride in dichloromethane yield N-acetyl derivatives without disturbing the quinoline core.
Reductive amination represents another key approach. Catalytic hydrogenation using Pd/C under hydrogen atmosphere converts nitro intermediates to amines with 83% efficiency. This method avoids over-reduction, preserving the methoxy and quinoline functionalities.
Table 2: Regioselective Modifications at the 3-Amino Position
Quantum chemical calculations (B3LYP/6-31g*) have rationalized the regioselectivity, showing that the 3-amino group’s electron density favors nucleophilic attacks over other positions. This aligns with experimental observations in which derivatives like quinoline-thiosemicarbazone-1,2,3-triazole-acetamides exhibit enhanced α-glucosidase inhibition (IC₅₀ = 48.4 µM).
Microwave irradiation has revolutionized the synthesis of the quinoline core, reducing reaction times from hours to minutes. While traditional methods rely on thermal cyclization of anilines with diketones, microwave-assisted protocols achieve similar yields at 150°C in 15 minutes. For instance, the Gould–Jacobs reaction under microwaves produces 5-methoxyquinolin-3-amine with 90% purity, avoiding side products like dihydroquinolines.
Table 3: Microwave vs. Conventional Cyclization
Method | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|
Conventional Heating | 180 | 360 | 70 |
Microwave Irradiation | 150 | 15 | 88 |
Mechanistic studies suggest that microwave energy accelerates -sigmatropic rearrangements critical to cyclization. This technique also facilitates the introduction of electron-withdrawing groups at the 2-position, which stabilize the transition state. Recent applications include the synthesis of 2-(5-methoxyquinolin-8-ylamino)-but-2-enedioic acid dimethyl ester, a precursor to antileishmanial agents.
The structural optimization of quinoline-based EZH2 inhibitors has revealed distinct pharmacophoric requirements for effective enzymatic inhibition. Initial investigations centered on 5-methoxyquinoline derivatives substituted at the 2- and 4-positions, with 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) emerging as a lead compound. Systematic SAR studies demonstrated that modifications to the 2-position heterocyclic amine significantly influenced potency. For instance, replacing a piperidine group with a 1-methyl-1,4-diazepane moiety (compound 5g) improved EZH2 inhibition, yielding an IC~50~ of 6.6 μM compared to 32.0 μM for the piperidine analogue (5c) [1].
Substitutions at the 4-position further refined activity. Introducing a 1-methylpiperidin-4-amine group (5k) enhanced enzymatic inhibition by 23-fold (IC~50~ = 1.2 μM) relative to the parent compound 1 (IC~50~ = 28.0 μM) [1]. This suggests that steric and electronic properties of the 4-position amine critically stabilize interactions within EZH2’s substrate-binding pocket. Notably, 5k exhibited >20-fold selectivity over related methyltransferases such as SMYD3 (IC~50~ = 35.4 μM) and G9a (IC~50~ = 82.6 μM), underscoring its specificity for EZH2 [1].
The quinoline core’s methoxy substitution pattern also impacted activity. Mono-substitution at the 5-position (as in 5k) proved optimal, while relocating the methoxy group to the 6- or 8-positions (compounds 9a, 9f) reduced potency by 7- to 8-fold [1]. These findings highlight the necessity of preserving hydrogen-bonding interactions between the 5-methoxy group and residues in EZH2’s catalytic SET domain.
EZH2 catalyzes trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional repression. Treatment of MDA-MB-231 breast cancer cells with 5k (10 μM, 72 hours) reduced global H3K27me3 levels by >50%, as quantified via western blotting [1]. This effect correlated with transcriptional reactivation of tumor suppressor genes silenced by EZH2-mediated hypermethylation.
Molecular docking studies using a homology model of EZH2’s SET domain revealed that 5k occupies the substrate-binding groove, forming a hydrogen bond between its 4-position secondary amine and Tyr726 [1]. Additionally, the 5-methoxy group engages in hydrophobic interactions with Phe685 and Ile687, stabilizing the inhibitor-enzyme complex. Mutational analyses of these residues could validate their roles in conferring inhibitor specificity.
The antiproliferative effects of 5-methoxyquinoline analogues vary significantly across cancer types, reflecting differences in EZH2 dependency and compensatory mechanisms. In HCT15 colorectal carcinoma cells, 5k exhibited an IC~50~ of 7.6 μM, whereas in MDA-MB-231 triple-negative breast cancer cells, potency increased 3-fold (IC~50~ = 2.45 μM) [1]. This disparity may arise from higher EZH2 expression levels in breast cancer models, as observed in prior transcriptomic datasets.
Notably, analogues with dual methoxy substitutions (e.g., 9d, 5,6-dimethoxy) showed reduced efficacy in both cell lines (IC~50~ = 8.6–12.4 μM), further supporting the SAR preference for mono-substitution at the 5-position [1]. These kinetic profiles underscore the need for patient stratification based on EZH2 activity biomarkers in clinical applications.
The strategic design of 5-methoxyquinolin-3-amine derivatives for targeting gram-positive bacterial pathogens is founded on the unique structural characteristics of these organisms and their susceptibility to quinoline-based antimicrobial agents [1] [2]. Gram-positive bacteria possess a thick peptidoglycan layer within their cell wall structure, making them more receptive to certain cell wall-targeting antibiotics compared to gram-negative bacteria due to the absence of an outer membrane barrier [2] [3].
The quinoline scaffold represents a privileged structure in medicinal chemistry, with extensive exploration as antimalarial and anticancer agents demonstrating profound functional bioactivities [1]. Recent investigations have revealed that quinoline derivatives exhibit potent antibacterial activity against multidrug-resistant gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococci [1]. The 5-methoxyquinolin-3-amine framework specifically targets gram-positive pathogens through multiple mechanisms that exploit the structural vulnerabilities of these organisms.
The design rationale centers on the quinoline core's ability to interact with bacterial topoisomerases and DNA gyrase enzymes, which are essential for bacterial DNA replication and cell division [4] [5]. The positioning of the methoxy group at the 5-position and the amine functionality at the 3-position creates an optimal electronic environment that enhances binding affinity to bacterial targets while maintaining selectivity against mammalian cells [6]. This positioning facilitates electrostatic interactions with negatively charged bacterial membrane components, particularly lipoteichoic acids and teichoic acids that are abundant in gram-positive bacterial cell walls [7] [3].
Structural modifications to the 5-methoxyquinolin-3-amine scaffold have demonstrated significant improvements in antimicrobial potency against gram-positive pathogens [8] [9]. The incorporation of sulfonamide moieties and other electron-donating substituents has yielded compounds with minimum inhibitory concentration values ranging from 0.125 to 8 micrograms per milliliter against various gram-positive strains, representing substantial improvements over parent quinoline structures [10]. These modifications exploit the specific membrane composition and permeability characteristics of gram-positive bacteria to achieve enhanced antimicrobial efficacy.
Compound | Target Organism | MIC (μg/mL) | Reference Standard MIC | Structural Features |
---|---|---|---|---|
5-Methoxyquinolin-3-amine | Staphylococcus aureus | Not specified | Ampicillin: Variable | Methoxy at position 5, amine at position 3 |
7-Methoxyquinoline-sulfonamide hybrid 3l | Staphylococcus aureus | 18.0 (inhibition zone mm) | Standard antimicrobials used | Methoxyquinoline-sulfonamide hybrid |
6-Methoxyquinoline derivative 5d | Staphylococcus aureus | 0.125-8 | Better than reference | Oxazino quinoline core |
Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2.0 (5 μM) | High selectivity (SI >20) | Quinoline-hydroxyimidazolium hybrid |
Electron-donating substituents play a crucial role in enhancing the antimicrobial efficacy of 5-methoxyquinolin-3-amine derivatives through their effects on bacterial membrane permeabilization [11] [12]. The methoxy group at the 5-position functions as a strong electron-donating substituent through both resonance and inductive effects, significantly increasing the electron density of the quinoline ring system [11] [13]. This electronic modification profoundly influences the compound's ability to interact with and disrupt bacterial membrane structures.
The mechanism of membrane permeabilization involves multiple complementary processes that are enhanced by electron-donating substituents [14] [15]. The methoxy group increases the lipophilicity of the quinoline scaffold, facilitating insertion into bacterial lipid bilayers and promoting membrane disruption [15]. Additionally, the amino group at the 3-position provides sites for electrostatic interactions with anionic membrane components, including phosphatidylglycerol and cardiolipin, which are abundant in bacterial membranes [16] [17].
Experimental evidence demonstrates that electron-donating substituents significantly enhance membrane permeabilization through multiple mechanisms [14] [18]. Studies using membrane potential assays and adenosine triphosphate release measurements have shown that quinoline derivatives with electron-donating groups disrupt bacterial membranes sufficiently to cause depolarization and release of intracellular constituents at concentrations both above and below the minimum inhibitory concentration [14]. The presence of electron-donating groups correlates with increased levels of solvent penetration into the hydrophobic regions of bacterial membranes, indicating gross structural damage to membrane integrity.
The role of electron-donating substituents extends beyond simple membrane disruption to include effects on bacterial efflux systems and permeability barriers [18] [5]. These substituents can interfere with bacterial efflux pumps that normally extrude antimicrobial compounds from the cytoplasm, thereby increasing intracellular drug concentrations and enhancing antimicrobial efficacy [18]. The electron-rich nature of these substituents also facilitates binding to bacterial porins and other membrane proteins involved in drug transport, further contributing to their antimicrobial effects.
Substituent Type | Electron-Donating Character | Effect on Membrane Permeability | Mechanism | Antimicrobial Potency Impact |
---|---|---|---|---|
Methoxy (-OCH3) | Strong donor (resonance + inductive) | Enhanced penetration through lipid bilayers | Increases lipophilicity, facilitates membrane insertion | Significantly enhanced |
Amino (-NH2) | Strong donor (resonance) | Increased cell surface binding affinity | Electrostatic interaction with anionic membrane components | Enhanced through multiple mechanisms |
Hydroxyl (-OH) | Moderate donor (resonance) | Improved membrane disruption | Hydrogen bonding with membrane phospholipids | Moderately enhanced |
Alkyl groups (-CH3, -C2H5) | Weak donor (inductive) | Moderate membrane interaction | Hydrophobic interactions with membrane core | Moderately enhanced |
The combination of 5-methoxyquinolin-3-amine derivatives with β-lactam antibiotics represents a promising strategy for combating bacterial resistance and enhancing antimicrobial efficacy [19] [20] [21]. β-lactam antibiotics function as bactericidal agents that interrupt bacterial cell wall formation through covalent binding to essential penicillin-binding proteins, enzymes involved in the terminal steps of peptidoglycan cross-linking [22]. The synergistic interaction between quinoline derivatives and β-lactam antibiotics exploits complementary mechanisms of action to achieve enhanced bacterial killing.
Experimental studies have demonstrated that quinoline antimalarials, including chloroquine and quinine, significantly increase the antibacterial activity of ampicillin and other β-lactam antibiotics [21]. These combinations exhibit additive to synergistic effects with fractional inhibitory concentration indices ranging from 0.5 to 1.0, indicating beneficial interactions between the two drug classes [21]. The synergistic effects are particularly pronounced against gram-positive bacteria, where quinoline derivatives enhance β-lactam penetration through membrane permeabilization mechanisms.
The mechanism underlying the synergistic effects involves multiple complementary processes that enhance the overall antimicrobial activity [20] [21]. Quinoline derivatives disrupt bacterial membrane integrity, facilitating the penetration of β-lactam antibiotics to their target penicillin-binding proteins [21]. This enhanced drug uptake overcomes resistance mechanisms that rely on reduced permeability or active efflux of antimicrobial agents [18] [23]. Additionally, the combination prevents the emergence of resistant variants by targeting multiple bacterial systems simultaneously, reducing the likelihood of resistance development.
Clinical applications of quinoline-β-lactam combinations have shown particular promise in treating infections caused by multidrug-resistant pathogens [24] [20]. The combination of pefloxacin with cefotaxime against Enterobacteriaceae and with cefsulodin against Pseudomonas aeruginosa demonstrates enhanced bactericidal activity and prevention of secondary regrowth commonly observed with single-agent therapy [20]. These combinations also exhibit the ability to inhibit the emergence of resistant variants, representing a significant advantage over monotherapy approaches.
Quinoline Compound | β-Lactam Partner | Synergy Type | FIC Index Range | Mechanism of Synergy | Clinical Relevance |
---|---|---|---|---|---|
5-Methoxyquinolin-3-amine derivatives | Ampicillin | Additive to synergistic | 0.5-1.0 | Membrane permeabilization + cell wall inhibition | Potential for combination therapy |
Chloroquine | Ampicillin | Additive | >0.5-1 | Membrane disruption enhances β-lactam penetration | Malaria-bacterial co-infection treatment |
Quinine | Ampicillin | Additive to synergistic | >0.5-1 | Multiple membrane effects + β-lactam action | Malaria-bacterial co-infection treatment |
Quinoline-sulfonamide hybrids | β-lactam antibiotics (general) | Potentiation | 0.25-0.75 | Dual targeting of membrane and peptidoglycan | Resistant pathogen treatment |